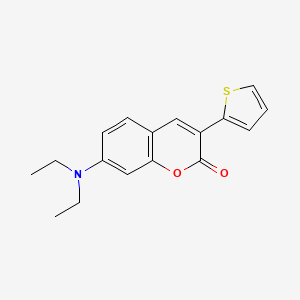
7-(Diethylamino)-3-(2-thienyl)coumarin
Übersicht
Beschreibung
7-(Diethylamino)-3-(2-thienyl)coumarin is a chemical compound with the molecular formula C17H17NO2S . It is a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular structure of 7-(Diethylamino)-3-(2-thienyl)coumarin is represented by the formula C17H17NO2S . The InChI code for this compound is 1S/C17H17NO2S/c1-3-18(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(19)20-15(12)11-13/h5-11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
7-(Diethylamino)-3-(2-thienyl)coumarin is a solid at 20 degrees Celsius . It has a molecular weight of 299.39 . Its absorbance is between 420.0 to 425.0 nm in methanol, with an absorbance (E1%1cm) of at least 1150 .Wissenschaftliche Forschungsanwendungen
Fluorescent Dye Development
7-(Diethylamino)-3-(2-thienyl)coumarin and its derivatives have been extensively studied for their potential as novel push-pull fluorescent dyes. These dyes are synthesized using formyl derivatives of coumarins and exhibit significant electron absorption and fluorescent spectra variations in different solvents. Their spectral characteristics are influenced by their structure and the solvent, with a notable increase in Stokes shifts and higher quantum yields of fluorescence observed. Additionally, the emission bands of these derivatives are shifted towards the red region, making them suitable for various applications in fluorescence-based technologies (Akchurin et al., 2018).
Dye Aggregation and Complex Formation Studies
This compound has been used to explore the effects of molecular aggregation and complex formation. These studies are crucial in understanding the inconsistent optoelectronic properties reported for this dye, particularly when used in various solvents like cyclohexane, ethanol, and DMSO. Through these investigations, insights into the J-aggregates of the compound have been provided, contributing significantly to the field of molecular electronics and photophysics (Liu et al., 2014).
Biological Imaging and Photoluminescent Materials
7-(Diethylamino)-3-(2-thienyl)coumarin derivatives have been explored for their fluorescence properties in both biological and material contexts. Some derivatives exhibit strong fluorescence in various solvents and have been used for staining in biological imaging, particularly in cancer cell research. Their application extends to the preparation of orange and red-emitting fluorescent materials, showcasing their potential in the development of new photoluminescent substances (Khemakhem et al., 2015).
Synthesis and Photophysical Studies
The synthesis of these compounds involves specific methods and intermediates, leading to dyes with unique electron absorption and emission characteristics. The nature of these compounds, particularly their push-pull nature and spectral properties, has been a subject of interest, contributing to the broader understanding of photophysical phenomena in organic compounds (Akchurin et al., 2018).
Fluorescent Probe for Lipopolysaccharides
A novel application of 7-(Diethylamino)-3-(2-thienyl)coumarin includes its use as a fluorescent probe for detecting lipopolysaccharides (LPS). This application is particularly relevant in biomedical research, where understanding and detecting LPS is crucial for studying bacterial infections and immune responses (Yang et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(diethylamino)-3-thiophen-2-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-3-18(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(19)20-15(12)11-13/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRTBKJTPXLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-3-(2-thienyl)coumarin | |
CAS RN |
117850-52-9 | |
| Record name | 7-(Diethylamino)-3-(2-thienyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



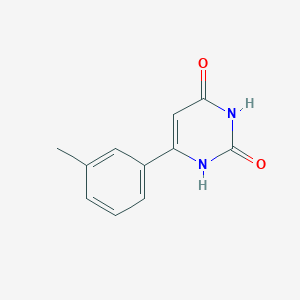

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)
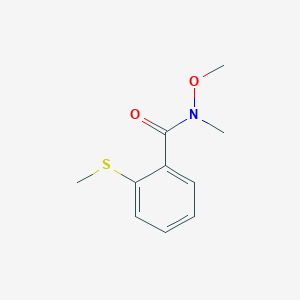
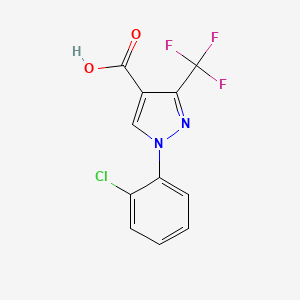
![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)
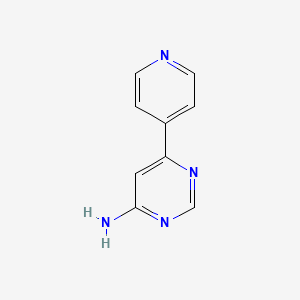
![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)
![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)
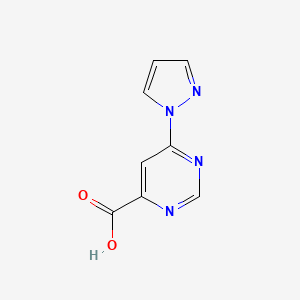
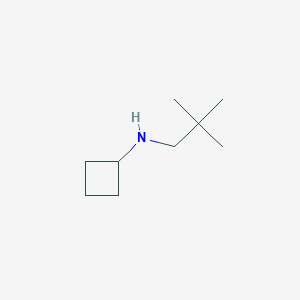
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)
![4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466105.png)
